Hydrodexan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

65272-39-1 |

|---|---|

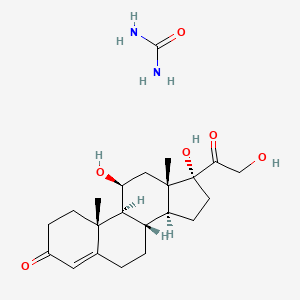

Formule moléculaire |

C22H34N2O6 |

Poids moléculaire |

422.5 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;urea |

InChI |

InChI=1S/C21H30O5.CH4N2O/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;2-1(3)4/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;(H4,2,3,4)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |

Clé InChI |

GJIPEZSOJFNLNH-WDCKKOMHSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C(=O)(N)N |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C(=O)(N)N |

Autres numéros CAS |

65272-39-1 |

Synonymes |

Alphaderm hydrocortisone - urea hydrocortisone, urea drug combination Hydrodexan |

Origine du produit |

United States |

Foundational & Exploratory

Hydrodexan mechanism of action in keratinocytes

An In-Depth Technical Guide on the Core Mechanism of Action of Hydrodexan in Keratinocytes

Introduction

This compound is a topical dermatological preparation typically formulated as a combination product. Its efficacy in treating various inflammatory and hyperproliferative skin conditions, such as eczema and psoriasis, stems from the synergistic action of its core components: a topical corticosteroid (e.g., hydrocortisone (B1673445) or dexamethasone) and urea (B33335). This technical guide provides an in-depth exploration of the distinct and combined mechanisms of action of these components at the cellular level, with a specific focus on their effects on epidermal keratinocytes. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the relevant signaling pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Part 1: The Corticosteroid Component - Mechanism of Action in Keratinocytes

Topical corticosteroids are potent anti-inflammatory, immunosuppressive, and anti-proliferative agents.[1][2] Their primary mechanism is genomic, mediated by the intracellular glucocorticoid receptor (GR), which modulates the transcription of a wide array of genes.

The Glucocorticoid Receptor (GR) Signaling Pathway

The classical mechanism of action begins with the passive diffusion of the corticosteroid molecule across the keratinocyte cell membrane.[3] In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated steroid-receptor complex into the nucleus.[4]

Once in the nucleus, the complex can influence gene expression in two main ways:

-

Transactivation: The steroid-receptor complex binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically upregulates the transcription of anti-inflammatory proteins, such as lipocortin (also known as Annexin A1).[1][3]

-

Transrepression: The complex can inhibit the transcription of pro-inflammatory genes without direct DNA binding. It achieves this by interacting with and inhibiting key transcription factors, such as Nuclear Factor kappa-B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory response.[1][5]

Key Effects on Keratinocytes

-

Anti-Inflammatory and Immunosuppressive Effects: Corticosteroids exert powerful anti-inflammatory effects by inhibiting the synthesis of nearly all known inflammatory mediators. The upregulation of lipocortin inhibits phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, thereby blocking the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] Furthermore, by transrepressing transcription factors like NF-κB, corticosteroids decrease the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) within the epidermis.[3][4] This action suppresses the local immune response, reduces inflammation, and alleviates symptoms like redness and itching.[2][6][7]

-

Anti-Proliferative (Anti-Mitotic) Effects: A hallmark of skin disorders like psoriasis is the hyperproliferation of keratinocytes. Corticosteroids effectively counter this by exerting an anti-mitotic effect, decreasing the rate of epidermal cell turnover.[1] This anti-proliferative action is a key component of their therapeutic efficacy. However, this same mechanism is responsible for the common side effect of skin atrophy, which results from the thinning of the epidermis due to decreased keratinocyte proliferation and reduced collagen synthesis in the dermis.[1] The impact on keratinocyte growth factors can be complex; while some studies suggest glucocorticoids inhibit Keratinocyte Growth Factor (KGF) production in fibroblasts, which would contribute to impaired healing[8], another study observed that dexamethasone (B1670325) can indirectly promote keratinocyte proliferation by stimulating KGF production in mast cells[9][10].

Part 2: The Urea Component - Mechanism of Action in Keratinocytes

Urea is a key component of the skin's Natural Moisturizing Factor (NMF) and plays a vital role in maintaining skin hydration and integrity.[11][12] Its mechanism of action in keratinocytes extends beyond simple hydration to include the regulation of gene expression, proliferation, and differentiation.

Key Effects on Keratinocytes

-

Hydration and Barrier Function Improvement: As a potent hygroscopic molecule, urea attracts and retains water within the stratum corneum, providing significant hydration.[11] Beyond this, urea enhances the skin's barrier function by directly regulating the expression of genes critical for keratinocyte differentiation and the formation of a robust epidermal barrier.[12][13] Studies have shown that urea induces the expression of key structural proteins such as filaggrin and loricrin, as well as transglutaminase-1, an enzyme essential for cross-linking these proteins to form the cornified envelope.[12] It also boosts the production of antimicrobial peptides, strengthening the skin's innate defense.[11]

-

Regulation of Proliferation and Differentiation: Urea plays a central, concentration-dependent role in modulating keratinocyte proliferation.[11][14] In hyperproliferative conditions like psoriasis, topical urea has been shown to reduce excessive cell division and promote normal differentiation.[15] It helps normalize the expression of cytokeratins, which are altered in psoriatic lesions.[15] At higher concentrations (>10%), urea exhibits keratolytic properties, breaking down hydrogen bonds in keratin (B1170402) to soften and dissolve the stratum corneum, which is beneficial for treating conditions with significant scaling or hyperkeratosis.[13][14]

Quantitative Data Presentation

The following table summarizes data from a clinical study investigating the effects of 10% urea ointment on psoriatic plaques over a two-week period.

| Parameter Measured | Result with 10% Urea Treatment | Statistical Significance | Reference |

| Epidermal Thickness | 29% reduction | p < 0.01 | [15] |

| Epidermal Proliferation (Ki-S3 antigen) | 51% decrease | p < 0.005 | [15] |

| Stratum Corneum Hydration | 2-fold increase | p < 0.01 | [15] |

| Clinical Score | > 50% reduction | Not specified | [15] |

Part 3: Experimental Protocols

This section outlines a representative experimental workflow to investigate the mechanism of action of a topical agent on human keratinocytes in vitro.

In Vitro Analysis of Drug Effects on Keratinocyte Gene and Protein Expression

1. Cell Culture:

-

Cell Line: Human immortalized keratinocytes (HaCaT) or Normal Human Epidermal Keratinocytes (NHEK) are used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) or a specialized keratinocyte growth medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are grown in an incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

2. Treatment Protocol:

-

Cells are seeded into multi-well plates (e.g., 6-well plates for RNA/protein extraction).

-

Once attached and at the desired confluency, the growth medium is replaced with a low-serum medium for a starvation period (e.g., 12-24 hours) to synchronize the cells.

-

Cells are then treated with the test compound (e.g., dexamethasone, urea, or a combination) at various concentrations for a specified time period (e.g., 24 hours). A vehicle control (e.g., DMSO or PBS) is run in parallel.

-

For inflammatory studies, cells may be co-treated with an inflammatory stimulus like TNF-α or Lipopolysaccharide (LPS).

3. Gene Expression Analysis (RT-qPCR):

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qPCR: Real-time quantitative PCR is performed using gene-specific primers for target genes (e.g., IL1B, FLG, LOR, TGM1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression is calculated using the ΔΔCt method.

4. Protein Analysis (Western Blot):

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Phospho-NF-κB, Loricrin, β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

Conclusion

The mechanism of action of a this compound-type formulation in keratinocytes is a dual-pronged approach that effectively targets the complex pathophysiology of inflammatory skin diseases. The corticosteroid component provides rapid and potent anti-inflammatory, immunosuppressive, and anti-proliferative effects by genomically modulating the expression of hundreds of genes via the glucocorticoid receptor. This action reduces the inflammatory infiltrate and curbs the keratinocyte hyperproliferation characteristic of many dermatoses. Concurrently, the urea component addresses skin barrier dysfunction and abnormal differentiation. It enhances hydration, regulates the expression of key structural proteins and antimicrobial peptides to restore barrier integrity, and helps normalize keratinocyte turnover. This synergistic combination allows for the effective management of both the inflammatory and structural aspects of skin disease.

References

- 1. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Topical corticosteroids: mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Hydrocortisone (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 8. Glucocorticoids inhibit keratinocyte growth factor production in primary dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone Promotes Keratinocyte Proliferation by Triggering Keratinocyte Growth Factor in Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone Promotes Keratinocyte Proliferation by Triggering Keratinocyte Growth Factor in Mast Cells | Semantic Scholar [semanticscholar.org]

- 11. Urea in skincare | Laskova | Journal of Varna Medical College [journals.mu-varna.bg]

- 12. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Topical treatment by urea reduces epidermal hyperproliferation and induces differentiation in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Pathway of Hydrocortisone Skin Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular pathway of hydrocortisone (B1673445) absorption through the skin. It details the journey of the hydrocortisone molecule from a topical formulation to its intracellular targets, the factors influencing this process, and the experimental methods used to quantify its absorption.

Introduction to Topical Hydrocortisone

Hydrocortisone, a naturally occurring corticosteroid hormone, is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] When applied topically, it effectively treats a variety of skin conditions, including eczema, dermatitis, and psoriasis, by reducing inflammation, itching, and redness.[2][4][5] Its therapeutic effect is contingent on its ability to penetrate the skin barrier and reach its target cells in the viable epidermis and dermis. Understanding the molecular pathway of its absorption is therefore critical for optimizing drug delivery and ensuring therapeutic efficacy.

The Skin Barrier: The Primary Obstacle

The skin's primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis. This layer, often described as a "brick and mortar" structure, consists of anucleated corneocytes ("bricks") embedded in a lipid-rich intercellular matrix ("mortar"). For a molecule like hydrocortisone to be absorbed, it must traverse this formidable barrier. The lipophilic nature of hydrocortisone facilitates its passage through the lipid matrix of the stratum corneum.[6]

Factors that can influence the barrier function and, consequently, hydrocortisone absorption include:

-

Skin Condition: Diseased or damaged skin, such as in cases of acute dermatitis, has an impaired barrier function, leading to significantly increased absorption.[7][8][9]

-

Anatomical Site: The thickness of the stratum corneum varies across the body, leading to regional differences in absorption. For instance, absorption is higher in areas with a thinner stratum corneum like the face and genitals, and lower in areas with a thicker stratum corneum like the palms and soles.[10][11]

-

Age: Infants and young children have a higher body surface area to weight ratio and a thinner skin barrier, making them more susceptible to systemic absorption and potential side effects.[8][9]

Molecular Pathway of Percutaneous Absorption

The absorption of hydrocortisone through the skin can be conceptualized in a multi-step process:

-

Release from the Vehicle: The formulation or vehicle plays a crucial role in the release of hydrocortisone. The drug must first partition from the vehicle to the surface of the stratum corneum. The physicochemical properties of the vehicle, such as its solubility and the presence of penetration enhancers, can significantly impact this step.[12][13] For instance, nanoemulsion formulations have been shown to enhance the skin permeation of hydrocortisone.[14][15]

-

Penetration through the Stratum Corneum: As a moderately lipophilic molecule, hydrocortisone primarily diffuses through the intercellular lipid matrix of the stratum corneum. The stratum corneum can also act as a reservoir for the drug, allowing for its continued penetration even after the topical application has been removed.[8][9]

-

Partitioning into the Viable Epidermis: After crossing the stratum corneum, hydrocortisone enters the viable epidermis, a more aqueous environment.

-

Diffusion through the Epidermis and Dermis: The drug then diffuses through the viable epidermis and into the dermis, where it can interact with its target cells, including keratinocytes, fibroblasts, and immune cells.

-

Systemic Uptake: A fraction of the hydrocortisone that reaches the dermis can be absorbed into the systemic circulation through the dermal microvasculature.

Below is a diagram illustrating the overall pathway of hydrocortisone skin absorption.

Caption: Overall pathway of hydrocortisone absorption from a topical formulation to systemic circulation.

Intracellular Mechanism of Action

Once inside the target cells, hydrocortisone exerts its anti-inflammatory effects through a well-defined genomic pathway involving the glucocorticoid receptor (GR).[1][16][17]

-

Cytoplasmic Binding: Hydrocortisone, being lipophilic, readily diffuses across the cell membrane and binds to the GR in the cytoplasm.[6] The GR is typically held in an inactive state in a complex with heat shock proteins (HSPs).[18]

-

Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates into the nucleus.[6][19]

-

Gene Regulation: In the nucleus, the activated hydrocortisone-GR complex can modulate gene expression in two primary ways:

-

Transactivation: The complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[6][16][19] Lipocortin-1 inhibits phospholipase A2, an enzyme that releases arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][16]

-

Transrepression: The complex can also repress the activity of pro-inflammatory transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][20]

-

Recent studies have also suggested non-genomic effects of glucocorticoids, which are more rapid and may be mediated by membrane-bound GRs.[18]

The following diagram illustrates the intracellular signaling pathway of hydrocortisone.

References

- 1. What is Hydrocortisone used for? [synapse.patsnap.com]

- 2. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]

- 3. dermeleve.com [dermeleve.com]

- 4. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Hydrocortisone Topical: MedlinePlus Drug Information [medlineplus.gov]

- 6. What is the mechanism of Hydrocortisone Acetate? [synapse.patsnap.com]

- 7. Percutaneous absorption of hydrocortisone during and after the acute phase of dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. endocrinology.org [endocrinology.org]

- 12. Effect of formulation factors on penetration of hydrocortisone through mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Enhanced Skin Permeation of Hydrocortisone Using Nanoemulsion as Potential Vehicle [ouci.dntb.gov.ua]

- 16. meinarztbedarf.com [meinarztbedarf.com]

- 17. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 18. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topical hydrocortisone - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]

The Synergistic Alliance: Urea as a Penetration Enhancer for Topical Corticosteroids

An In-depth Technical Guide for Researchers and Drug Development Professionals

The efficacy of topical corticosteroid therapy is intrinsically linked to the ability of the active pharmaceutical ingredient (API) to penetrate the stratum corneum, the outermost layer of the skin that serves as a formidable barrier. Enhancing this penetration can lead to improved therapeutic outcomes, potentially allowing for the use of lower corticosteroid concentrations and thereby reducing the risk of side effects. Urea (B33335), a well-established keratolytic and moisturizing agent, has been extensively investigated for its role as a penetration enhancer. This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental evaluation of urea as a penetration enhancer for corticosteroids, tailored for professionals in pharmaceutical research and development.

Mechanisms of Urea-Mediated Penetration Enhancement

Urea's ability to augment the percutaneous absorption of corticosteroids is attributed to a multi-faceted mechanism primarily targeting the stratum corneum. The principal modes of action include:

-

Hydration of the Stratum Corneum: Urea is a potent hygroscopic molecule, meaning it attracts and retains water. By increasing the water content of the stratum corneum, urea causes this layer to swell, which is believed to open up aqueous channels and increase the permeability of the skin to topically applied drugs.[1][2][3][4]

-

Keratolytic Action: At higher concentrations, urea exhibits keratolytic properties, meaning it helps to break down keratin, a key protein in the skin.[2][3] This action disrupts the highly organized structure of the corneocytes, the cells that make up the stratum corneum, creating a less resistant pathway for drug molecules to traverse.

-

Increased Corticosteroid Solubility: Studies have shown that urea can increase the solubility of corticosteroids within the vehicle and potentially within the stratum corneum itself.[5] This is a crucial factor, as the rate of penetration is often dependent on the concentration of the drug that is in solution.

-

Disruption of the Lipid Bilayer: While some studies suggest that urea's primary interaction is with the corneocytes, others propose that it may also disrupt the organized lipid matrix in the intercellular spaces of the stratum corneum, further reducing the barrier function of the skin.[1][4]

The interplay of these mechanisms results in a significant increase in the bioavailability of corticosteroids in the target skin layers, namely the epidermis and dermis.

Quantitative Impact of Urea on Corticosteroid Penetration

Numerous studies have quantified the penetration-enhancing effects of urea on various corticosteroids. The addition of urea to topical formulations has been shown to increase the concentration of the corticosteroid in different layers of the skin by a significant margin.

Table 1: Influence of 10% Urea on the Penetration of Hydrocortisone (B1673445) into Human Skin In Vitro [5]

| Skin Layer | Penetration Time (min) | Hydrocortisone Concentration (µg/g tissue) Without Urea | Hydrocortisone Concentration (µg/g tissue) With 10% Urea | Fold Increase |

| Horny Layer | 10 | 18.5 | 45.2 | 2.44 |

| 30 | 25.1 | 68.3 | 2.72 | |

| 100 | 32.8 | 85.1 | 2.59 | |

| 300 | 40.2 | 102.5 | 2.55 | |

| 1000 | 48.9 | 120.7 | 2.47 | |

| Epidermis | 10 | 0.12 | 0.28 | 2.33 |

| 30 | 0.25 | 0.65 | 2.60 | |

| 100 | 0.41 | 1.10 | 2.68 | |

| 300 | 0.58 | 1.55 | 2.67 | |

| 1000 | 0.75 | 2.01 | 2.68 | |

| Dermis | 10 | 0.08 | 0.15 | 1.88 |

| 30 | 0.12 | 0.31 | 2.58 | |

| 100 | 0.20 | 0.33 | 1.65 | |

| 300 | 0.19 | 0.36 | 1.89 | |

| 1000 | 0.26 | 0.30 | 1.15 |

Table 2: Influence of 10% Urea on the Penetration of Triamcinolone (B434) Acetonide into Human Skin In Vitro [5]

| Skin Layer | Penetration Time (min) | Triamcinolone Acetonide Concentration (µg/g tissue) Without Urea | Triamcinolone Acetonide Concentration (µg/g tissue) With 10% Urea | Fold Increase |

| Horny Layer | 10 | 2.1 | 5.8 | 2.76 |

| 30 | 3.5 | 9.2 | 2.63 | |

| 100 | 4.8 | 12.5 | 2.60 | |

| 300 | 6.2 | 16.8 | 2.71 | |

| 1000 | 7.9 | 20.1 | 2.54 | |

| Epidermis | 10 | 0.03 | 0.09 | 3.00 |

| 30 | 0.07 | 0.18 | 2.57 | |

| 100 | 0.11 | 0.29 | 2.64 | |

| 300 | 0.15 | 0.41 | 2.73 | |

| 1000 | 0.20 | 0.55 | 2.75 | |

| Dermis | 10 | 0.02 | 0.05 | 2.50 |

| 30 | 0.04 | 0.10 | 2.50 | |

| 100 | 0.06 | 0.15 | 2.50 | |

| 300 | 0.08 | 0.21 | 2.63 | |

| 1000 | 0.11 | 0.28 | 2.55 |

As the data illustrates, the addition of 10% urea can lead to a two- to three-fold increase in the concentration of both hydrocortisone and triamcinolone acetonide in the horny layer and the epidermis.[5] This enhanced delivery can translate to a more pronounced therapeutic effect with the same or even a reduced concentration of the active corticosteroid.[5][6]

Experimental Protocols for Assessing Penetration Enhancement

The evaluation of urea's effect on corticosteroid penetration typically involves in vitro studies using excised human or animal skin. The Franz diffusion cell is the most common apparatus used for these experiments.

Key Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Preparation:

-

Excised human skin (e.g., from abdominoplasty) or animal skin (e.g., porcine ear skin) is used.[7][8]

-

The subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-500 µm).

-

The prepared skin is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Franz Diffusion Cell Setup:

-

The receptor compartment is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline), which is continuously stirred and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.[7]

-

The donor compartment is where the topical formulation (with and without urea) is applied.

3. Dosing and Sampling:

-

A finite dose of the corticosteroid formulation is applied to the surface of the skin in the donor compartment.

-

At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.

-

At the end of the experiment, the skin is removed from the cell. The surface is cleaned to remove any unabsorbed formulation.

4. Skin Layer Separation and Analysis:

-

The stratum corneum can be removed by tape stripping.

-

The remaining epidermis can be separated from the dermis by heat treatment or enzymatic digestion.

-

The amount of corticosteroid in the receptor fluid, stratum corneum, epidermis, and dermis is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

-

The cumulative amount of corticosteroid permeated per unit area is plotted against time.

-

The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of the plot.

-

The enhancement ratio (ER) is calculated by dividing the flux of the corticosteroid with the enhancer by the flux without the enhancer.

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams illustrate the proposed mechanism of urea's action and a typical experimental workflow.

Caption: Mechanism of urea as a penetration enhancer.

Caption: In vitro skin permeation experimental workflow.

Signaling Pathways

While urea's primary role is to facilitate the transport of corticosteroids across the skin barrier, it does not directly participate in the corticosteroid signaling cascade. The corticosteroid, once it reaches the viable epidermis and dermis, exerts its anti-inflammatory effects through the classical genomic pathway.

Caption: Simplified corticosteroid genomic signaling pathway.

Conclusion

Urea serves as a highly effective and well-tolerated penetration enhancer for topical corticosteroids. Its mechanisms of action, centered on hydrating and disrupting the stratum corneum, lead to demonstrably increased delivery of the active drug to the target skin layers. For drug development professionals, the incorporation of urea into corticosteroid formulations presents a valuable strategy to enhance therapeutic efficacy, potentially optimize dosing regimens, and improve patient outcomes. The experimental protocols outlined provide a robust framework for the preclinical evaluation of such enhanced formulations. A thorough understanding of these principles is essential for the rational design and development of next-generation topical dermatological therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. The influence of urea on the penetration kinetics of topically applied corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Topical Hydrocortisone Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetics of topical hydrocortisone (B1673445) formulations. It delves into the critical factors influencing its percutaneous absorption, methodologies for its evaluation, and the underlying molecular mechanisms of its action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development and evaluation of topical dermatological products.

Introduction to Topical Hydrocortisone Pharmacokinetics

Hydrocortisone, a corticosteroid, is widely used for its anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1][2] The therapeutic efficacy of topical hydrocortisone is critically dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target receptors in the viable epidermis and dermis. The journey of the hydrocortisone molecule from the formulation to its site of action is a complex process governed by the principles of pharmacokinetics, encompassing absorption, distribution, metabolism, and elimination. Systemic absorption of topical hydrocortisone is generally minimal, though it can be influenced by several factors, including the formulation's characteristics and the integrity of the skin barrier.[3]

Factors Influencing Percutaneous Absorption

The percutaneous absorption of hydrocortisone is a multifactorial process influenced by both physiological and formulation-related parameters. A thorough understanding of these factors is paramount for the rational design of effective and safe topical formulations.

Physiological Factors:

-

Skin Integrity: A compromised stratum corneum, as seen in conditions like eczema or psoriasis, leads to increased drug penetration.[4][5]

-

Skin Thickness and Location: Absorption varies across different anatomical sites, with thinner skin (e.g., face, scrotum) showing higher permeability than thicker skin (e.g., palms, soles).[2]

-

Skin Hydration: Increased hydration of the stratum corneum enhances the penetration of hydrocortisone. Occlusive dressings, which trap moisture, can significantly increase absorption.[3][5]

-

Age: The properties of the skin change with age, which can affect drug absorption.[4]

-

Skin Metabolism: While the liver is the primary site of corticosteroid metabolism, some metabolic activity can occur in the skin, potentially influencing the local concentration of the active drug.[3]

Formulation Factors:

-

Vehicle Type: The vehicle in which hydrocortisone is formulated (e.g., ointment, cream, gel, lotion) plays a crucial role in its release and subsequent skin penetration. Ointments, being occlusive, generally enhance penetration more than creams or lotions.[6][7] Gels, particularly those containing penetration enhancers like ethanol (B145695) and propylene (B89431) glycol, can also significantly increase hydrocortisone permeation.[8]

-

Drug Concentration: In general, a higher concentration of hydrocortisone in the formulation leads to a greater concentration gradient and increased penetration, although this relationship is not always linear.[9]

-

pH of the Formulation: The pH can influence the ionization state of the drug and the integrity of the skin barrier, thereby affecting penetration.

-

Excipients: The presence of other ingredients, such as penetration enhancers (e.g., propylene glycol, ethanol), can significantly alter the permeability of the stratum corneum.[10]

-

Drug Solubility and Particle Size: The solubility of hydrocortisone in the vehicle and its particle size are critical determinants of its release from the formulation and availability for absorption.[4][11]

Below is a diagram illustrating the interplay of these factors.

Quantitative Analysis of Hydrocortisone Pharmacokinetics from Different Formulations

The choice of formulation significantly impacts the rate and extent of hydrocortisone delivery into the skin. The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative analysis of different formulation types.

Table 1: In Vitro Permeation of Hydrocortisone from Various Formulations

| Formulation Type | Membrane | Receptor Medium | Cumulative Amount Permeated (µg/cm²) at 24h | Permeability Coefficient (cm/h) | Flux (µg/cm²/h) | Reference |

| Gel (1%) | Mouse Skin | Not Specified | 746.32 ± 12.43 (with prewash) | Not Reported | Not Reported | [8] |

| Gel (1%) | EpiDerm™ | Not Specified | 198 ± 32 (with prewash) | Not Reported | Not Reported | [8] |

| Gel (1%) | Synthetic Membrane | Not Specified | 1882 ± 395.18 (with prewash) | 7.8 x 10⁻³ | Not Reported | [8] |

| Ointment | Not Specified | Not Specified | Not Reported | Not Reported | 0.4 | [12] |

| Hydrophobic Microemulsion | Pig Ear Skin | Buffer | Not Reported | Not Reported | 133 | [12] |

Table 2: In Vivo and Ex Vivo Data for Topical Hydrocortisone Formulations

| Study Type | Formulation | Model | Key Findings | Reference |

| In Vivo | 1% Cream and Ointment | Human Volunteers (Tape Stripping) | Thicker applications (9 mg/cm²) increased drug uptake into the stratum corneum compared to thinner applications (2 mg/cm²). | [13] |

| In Vivo | 1% Cream | Patients with Atopic Dermatitis | Plasma cortisol levels peaked 24 hours after twice-daily applications, then began to fall. | [14] |

| In Vivo | Solution in Acetone | Healthy Male Volunteers | Multiple applications significantly increased bioavailability compared to a single application of the same total dose. | [15] |

| Ex Vivo | 1% Proniosome Gel vs. Commercial Cream | Mice | Proniosome gel showed higher activity than the commercial cream, suggesting prolonged action. | [16] |

Experimental Protocols

Detailed and validated methodologies are essential for the accurate assessment of topical hydrocortisone pharmacokinetics. This section outlines the core experimental protocols used in both in vitro and in vivo settings.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

This is the most common in vitro method to evaluate the percutaneous absorption of topical formulations.

Objective: To measure the rate and extent of drug permeation through a skin membrane from a topical formulation.

Apparatus and Materials:

-

Franz diffusion cells

-

Human or animal skin (e.g., porcine ear skin, rodent skin) or synthetic membranes

-

Receptor solution (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions)

-

Magnetic stirrer

-

Water bath or heating block to maintain physiological temperature (32°C for the skin surface)

-

High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

-

Membrane Preparation: Excise and prepare the skin membrane to a uniform thickness (dermatomed skin is often used). If using synthetic membranes, they may require pre-soaking.[11][17]

-

Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.

-

Receptor Compartment: Fill the receptor compartment with pre-warmed and degassed receptor solution and place a small magnetic stir bar inside.

-

Equilibration: Allow the assembled cells to equilibrate in a water bath or heating block set to maintain the skin surface at 32°C.

-

Dosing: Apply a precise amount of the hydrocortisone formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.[8]

-

Sample Analysis: Quantify the concentration of hydrocortisone in the collected samples using a validated HPLC method.

-

Data Analysis: Plot the cumulative amount of hydrocortisone permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) and lag time (t_lag) can also be calculated.

In Vivo Tape Stripping

This minimally invasive technique is used to assess the amount and distribution of a drug within the stratum corneum after topical application.

Objective: To quantify the concentration of hydrocortisone in the stratum corneum at various depths.

Materials:

-

Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)

-

Forceps

-

Solvent for drug extraction (e.g., methanol, acetonitrile)

-

Vials for sample collection

-

HPLC system for analysis

Procedure:

-

Application Site Selection: Demarcate a specific area on the subject's skin (commonly the volar forearm).

-

Formulation Application: Apply a known quantity of the hydrocortisone formulation to the demarcated area.

-

Exposure Time: Allow the formulation to remain on the skin for a predetermined period.

-

Removal of Excess Formulation: Gently wipe off any excess formulation from the skin surface.

-

Tape Stripping:

-

Press a piece of adhesive tape firmly onto the treated skin area.

-

Use a consistent pressure and duration for each strip.

-

Rapidly remove the tape in a single, smooth motion.

-

Repeat this process for a predetermined number of strips (e.g., 10-20) on the same skin site.[13]

-

-

Sample Processing: Place each tape strip (or pools of consecutive strips) into a vial containing a suitable extraction solvent.

-

Extraction: Agitate the vials (e.g., by vortexing or sonication) to extract the hydrocortisone from the tape strips.

-

Analysis: Analyze the hydrocortisone content in the extraction solvent using a validated HPLC method.

-

Data Analysis: The amount of hydrocortisone on each tape strip (or pool) is plotted against the strip number to generate a concentration-depth profile within the stratum corneum.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the study of topical hydrocortisone pharmacokinetics.

Glucocorticoid Receptor Signaling Pathway

Upon penetrating the skin and entering a target cell (e.g., keratinocyte, fibroblast, or immune cell), hydrocortisone initiates its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.

Experimental Workflow for Topical Formulation Assessment

The evaluation of a new topical hydrocortisone formulation typically follows a structured workflow, progressing from in vitro characterization to in vivo assessment.

Conclusion

The pharmacokinetic profile of topical hydrocortisone is a complex interplay of the drug's physicochemical properties, the formulation's characteristics, and the physiological environment of the skin. A comprehensive understanding and systematic evaluation of these factors are essential for the development of optimized topical drug delivery systems that maximize therapeutic efficacy while minimizing potential systemic side effects. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to design and interpret studies on topical hydrocortisone formulations. Future advancements in this field will likely focus on novel drug delivery systems and more refined in vitro and in vivo models to better predict clinical performance.

References

- 1. Topical drug delivery systems in dermatology: a review of patient adherence issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijtsrd.com [ijtsrd.com]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. allucent.com [allucent.com]

- 8. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of vehicle and region of application on absorption of hydrocortisone through canine skin [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. remedypublications.com [remedypublications.com]

- 14. In vivo percutaneous absorption of hydrocortisone: multiple-application dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Formulation and evaluation of a proniosome hydrocortisone gel in comparison with a commercial cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioequivalence Methodologies for Topical Drug Products: In Vitro and Ex Vivo Studies with a Corticosteroid and an Anti-Fungal Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Inflammation Management: A Technical Guide to the Discovery and Synthesis of Hydrocortisone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landmark discovery of hydrocortisone (B1673445) and the subsequent evolution of its synthetic analogs, which have revolutionized the treatment of inflammatory and autoimmune diseases. We will delve into the core chemistry, providing a detailed look at the synthesis methodologies, comparative efficacy, and the intricate signaling pathways that govern their therapeutic effects.

The Genesis of a Potent Anti-Inflammatory: The Discovery of Hydrocortisone

The journey to understanding and harnessing the power of corticosteroids began with the investigation of the adrenal cortex. In the 1930s, researchers Edward Kendall, Philip Hench, and Tadeus Reichstein embarked on pioneering work to isolate and identify the hormones produced by this vital gland.[1] Their efforts culminated in the isolation of several steroids, including "Compound E," later known as cortisone (B1669442), and "Compound F," which was identified as hydrocortisone (cortisol).[2][3]

The true therapeutic potential of these compounds was unveiled in 1948 when Hench and his colleagues at the Mayo Clinic administered cortisone to a patient with severe rheumatoid arthritis, resulting in a dramatic improvement in their condition.[4][5] This breakthrough earned Hench, Kendall, and Reichstein the Nobel Prize in Physiology or Medicine in 1950 and marked the beginning of corticosteroid therapy.[1] Oral and intra-articular administration of cortisone and hydrocortisone began in 1950-51, and by 1952, semi-synthetic production methods were being successfully developed.[4][5]

The Chemical Blueprint: Synthesis of Hydrocortisone

The initial isolation of hydrocortisone from animal adrenal glands was a laborious process yielding only small quantities. The development of commercially viable synthetic routes was a critical step in making this potent anti-inflammatory agent widely available. One of the early and notable total syntheses of cortisone was achieved by Woodward and his team in 1951.

A common semi-synthetic approach to hydrocortisone starts from more readily available steroid precursors, such as dextropregnenolone. The synthesis involves a series of carefully orchestrated chemical transformations to introduce the key functional groups at specific positions on the steroid nucleus. A key step in many synthetic pathways is the microbiological 11α-hydroxylation, a reaction that is difficult to achieve through purely chemical means. This biotransformation utilizes microorganisms to introduce the crucial hydroxyl group at the C11 position, a hallmark of glucocorticoid activity.

The Evolution of Efficacy: The Synthesis of Hydrocortisone Analogs

While hydrocortisone was a groundbreaking discovery, its clinical use was associated with significant side effects, including mineralocorticoid effects leading to salt and water retention. This prompted a quest to develop synthetic analogs with improved anti-inflammatory potency and a more favorable safety profile. The primary strategies for analog development have focused on modifications to the steroid's core structure to enhance its glucocorticoid activity while minimizing its mineralocorticoid effects.

Prednisolone (B192156) and Prednisone: Enhancing Anti-Inflammatory Potency

The introduction of a double bond between carbons 1 and 2 of the A ring of hydrocortisone and cortisone led to the development of prednisolone and prednisone, respectively. This structural modification resulted in a four-fold increase in anti-inflammatory potency compared to the parent compounds, with reduced mineralocorticoid activity.

The synthesis of prednisolone from hydrocortisone is often achieved through microbiological dehydrogenation, utilizing microorganisms such as Arthrobacter simplex.

The Fluorinated Analogs: Dexamethasone (B1670325), Betamethasone, and Triamcinolone (B434)

The addition of a fluorine atom at the 9α-position of the steroid nucleus was found to significantly potentiate anti-inflammatory activity. This led to the development of potent analogs like dexamethasone, betamethasone, and triamcinolone.

-

Dexamethasone and Betamethasone: These are stereoisomers, differing only in the configuration of the methyl group at the 16-position (16α in dexamethasone and 16β in betamethasone). The 16-methylation further enhances anti-inflammatory activity and virtually eliminates mineralocorticoid effects. The synthesis of dexamethasone often starts from 16β-methylprednisolone acetate (B1210297), which undergoes dehydration, followed by the addition of hypobromite (B1234621) and subsequent ring-closure to an epoxide. The final step involves a ring-opening reaction with hydrogen fluoride (B91410).

-

Triamcinolone: This analog features a 9α-fluoro group and a 16α-hydroxyl group. The 16α-hydroxylation also serves to eliminate mineralocorticoid activity. The synthesis of triamcinolone can be achieved from hydrocortisone 21-acetate through a multi-step process involving ketalization, chlorination, dehydrochlorination, dihydroxylation, and fluorination.

Methylprednisolone: Balancing Potency and Side Effects

The introduction of a methyl group at the 6α-position of prednisolone resulted in methylprednisolone. This modification provides a modest increase in anti-inflammatory potency over prednisolone while maintaining low mineralocorticoid activity.

Fluorometholone: A Topically Active Analog

Fluorometholone is a synthetic glucocorticoid designed for topical application, particularly in ophthalmology. It possesses potent anti-inflammatory properties with a reduced risk of increasing intraocular pressure compared to other corticosteroids.

Quantitative Comparison of Hydrocortisone and its Analogs

The structural modifications of hydrocortisone analogs have a profound impact on their pharmacokinetic and pharmacodynamic properties. The following tables provide a comparative summary of key quantitative data for hydrocortisone and several of its clinically important analogs.

Table 1: Relative Potency, Equivalent Dose, and Half-Life of Hydrocortisone and its Analogs

| Glucocorticoid | Anti-inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) | Equivalent Dose (mg) | Plasma Half-life (min) | Biological Half-life (hr) |

| Hydrocortisone | 1 | 1 | 20 | 90 | 8-12 |

| Cortisone | 0.8 | 0.8 | 25 | 30 | 8-12 |

| Prednisolone | 4 | 0.8 | 5 | 200 | 12-36 |

| Prednisone | 4 | 0.8 | 5 | 60 | 12-36 |

| Methylprednisolone | 5 | 0.5 | 4 | 180 | 12-36 |

| Triamcinolone | 5 | 0 | 4 | 300 | 12-36 |

| Dexamethasone | 25-30 | 0 | 0.75 | 200 | 36-54 |

| Betamethasone | 25-30 | 0 | 0.6 | 300 | 36-54 |

Data compiled from multiple sources.[6][7]

Table 2: Glucocorticoid Receptor (GR) Binding Affinity of Selected Corticosteroids

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) |

| Dexamethasone | 100 |

| Loteprednol Etabonate | 430 |

| Prednisolone | 19 |

| Hydrocortisone | 10 |

Note: Higher RBA indicates greater affinity for the glucocorticoid receptor.[8]

Experimental Protocols for the Synthesis of Key Hydrocortisone Analogs

The following sections provide an overview of the methodologies for the synthesis of prominent hydrocortisone analogs. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis of Prednisolone from Hydrocortisone via Microbiological Dehydrogenation

Principle: This method utilizes the enzymatic activity of microorganisms, such as Arthrobacter simplex, to introduce a double bond at the C1-C2 position of the A ring of hydrocortisone.

Protocol Overview:

-

Culture Preparation: A suitable microorganism (e.g., Arthrobacter simplex) is cultured in a nutrient-rich medium to achieve a high cell density.

-

Biotransformation: Hydrocortisone, dissolved in a suitable water-miscible solvent (e.g., ethanol (B145695) or dimethylformamide), is added to the microbial culture. The mixture is incubated under controlled conditions of temperature, pH, and aeration to facilitate the dehydrogenation reaction.

-

Extraction and Purification: After the biotransformation is complete (monitored by techniques like TLC or HPLC), the prednisolone is extracted from the culture broth using an organic solvent (e.g., ethyl acetate or chloroform). The crude extract is then purified using chromatographic techniques (e.g., column chromatography) to yield pure prednisolone.

General Steps in the Chemical Synthesis of Fluorinated Analogs (e.g., Dexamethasone)

Principle: The chemical synthesis of fluorinated analogs involves a series of reactions to introduce the 9α-fluoro group and other key structural features.

Generalized Workflow:

-

Starting Material: A suitable steroid precursor, such as a 16-methylated pregnane (B1235032) derivative, is used as the starting material.

-

Introduction of the 9,11-Double Bond: The precursor is subjected to a dehydration reaction to create a double bond between the C9 and C11 positions.

-

Halohydrin Formation: The resulting olefin is treated with a source of hypobromite (e.g., N-bromosuccinimide in the presence of a base) to form a 9α-bromo-11β-hydrin intermediate.

-

Epoxide Formation: The bromohydrin is then treated with a base to induce ring closure and form a 9β,11β-epoxide.

-

Epoxide Opening with Fluoride: The epoxide ring is opened by treatment with a fluoride source, such as hydrogen fluoride (HF), to introduce the 9α-fluoro and 11β-hydroxyl groups.

-

Further Modifications and Deprotection: Additional steps may be required to modify other parts of the molecule and to remove any protecting groups used during the synthesis.

-

Purification: The final product is purified by crystallization or chromatography.

Visualizing the Mechanism of Action and Synthetic Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a generalized workflow for the synthesis of hydrocortisone analogs.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Generalized Synthetic Pathways to Hydrocortisone Analogs.

Conclusion

The discovery and synthesis of hydrocortisone and its analogs represent a monumental achievement in medicinal chemistry and pharmacology. The continuous effort to refine the molecular structure of these corticosteroids has led to the development of a diverse arsenal (B13267) of anti-inflammatory agents with varying potencies and safety profiles. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and comparative data essential for researchers and professionals in the field of drug development. The ongoing exploration of novel analogs and delivery systems promises to further enhance the therapeutic utility of this important class of drugs, offering hope for more effective and safer treatments for a wide range of inflammatory conditions.

References

- 1. Pharmacology of Glucocorticoids | Oncohema Key [oncohemakey.com]

- 2. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dexamethasone synthesis - chemicalbook [chemicalbook.com]

- 4. Chronopharmacology of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nadf.us [nadf.us]

- 7. pt-global.org [pt-global.org]

- 8. benchchem.com [benchchem.com]

Hydrodexan's Interaction with the Skin Microbiome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human skin is a complex ecosystem harboring a diverse community of microorganisms, collectively known as the skin microbiome. This intricate microbial community plays a crucial role in maintaining skin homeostasis, modulating the immune system, and protecting against pathogens. Topical dermatological treatments can significantly influence the composition and function of the skin microbiome. Hydrodexan, a topical formulation containing hydrocortisone (B1673445), urea (B33335), and a petrolatum-based vehicle, is prescribed for various inflammatory skin conditions. This technical guide provides a comprehensive analysis of the known and potential interactions of this compound's active and inactive ingredients with the skin microbiome, based on current scientific literature.

Chemical Composition of this compound

This compound is a topical cream combining a mild corticosteroid, a keratolytic and moisturizing agent, and an occlusive base.

Table 2.1: Composition of this compound

| Component | Chemical Class | Concentration | Primary Function |

| Hydrocortisone | Corticosteroid | 1% | Anti-inflammatory, Immunosuppressive |

| Urea | Keratolytic, Humectant | 10% | Moisturizing, enhances penetration |

| White Vaseline (Petrolatum) | Occlusive | Vehicle | Skin barrier, emollient |

Interaction of Individual Components with the Skin Microbiome

While specific studies on the complete this compound formulation are limited, the effects of its individual components on the skin microbiome have been investigated.

Hydrocortisone

As a corticosteroid, hydrocortisone primarily exerts anti-inflammatory and immunosuppressive effects. These actions can indirectly and directly modulate the skin's microbial communities.

-

Immunomodulation: By suppressing local immune responses, hydrocortisone can alter the skin's defense mechanisms against microbial colonization. This can lead to shifts in the relative abundance of commensal and pathogenic microorganisms.

-

Impact on Atopic Dermatitis (AD): In AD, the skin microbiome is often characterized by a decrease in diversity and an overabundance of Staphylococcus aureus. Topical corticosteroids have been shown to improve the clinical symptoms of AD, which is often accompanied by a reduction in S. aureus colonization and a partial restoration of microbial diversity.[1][2] However, some studies suggest that topical corticosteroids alone may not be sufficient to fully restore a healthy skin microbiome.[3][4]

Urea

Urea is a natural moisturizing factor with keratolytic and antimicrobial properties.

-

Antimicrobial Activity: Urea has been shown to possess antimicrobial properties, which can help in controlling the growth of certain microorganisms on the skin.[5]

-

Skin Barrier Function: By improving skin hydration and barrier function, urea can create an environment that is more conducive to a healthy and diverse microbiome.

-

Penetration Enhancer: Urea can enhance the penetration of other topical agents, including corticosteroids, potentially amplifying their effects on both the host's skin and its microbiome.[5]

Petrolatum (White Vaseline)

Petrolatum is a highly effective occlusive agent that forms a protective barrier on the skin.

-

Occlusive Effect: The occlusive nature of petrolatum can alter the microenvironment of the skin surface, potentially influencing the growth of aerobic and anaerobic bacteria. While it can trap moisture, which might favor certain microbial growth, it also provides a protective barrier against external pathogens.

-

Induction of Antimicrobial Peptides (AMPs): Studies have shown that petrolatum can upregulate the expression of antimicrobial peptides in the skin.[6][7] AMPs are a crucial component of the skin's innate immune system and play a significant role in controlling the microbial population. This suggests that petrolatum is not merely an inert vehicle but may actively contribute to the skin's defense against pathogenic microbes.

Potential Synergistic and Antagonistic Effects

The combination of hydrocortisone, urea, and petrolatum in this compound may lead to complex interactions with the skin microbiome.

-

Synergistic Effects: The anti-inflammatory action of hydrocortisone, combined with the antimicrobial properties of urea and the AMP-inducing effect of petrolatum, could work synergistically to reduce the colonization of pathogenic bacteria like S. aureus and promote a healthier microbial balance. Urea's penetration-enhancing properties may increase the efficacy of hydrocortisone, leading to a more rapid resolution of inflammation and a subsequent normalization of the microbiome.

-

Potential Antagonistic Effects: The immunosuppressive effects of hydrocortisone could potentially counteract the antimicrobial actions of urea and petrolatum-induced AMPs in certain contexts, although this is less likely in the low potency formulation of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the individual components of this compound. It is important to note that these findings may not be directly extrapolated to the combined formulation of this compound.

Table 5.1: Effect of Topical Corticosteroids on Skin Microbiome in Atopic Dermatitis

| Study Parameter | Finding | Reference |

| S. aureus relative abundance | Significant decrease after treatment | [2] |

| Microbial Diversity (Shannon Index) | Increase after treatment | [2] |

| Overall bacterial composition | Shift towards that of non-lesional skin | [2] |

Table 5.2: Effect of Petrolatum on Antimicrobial Peptide (AMP) Expression in Human Skin

| AMP | Fold Change vs. Control | p-value | Reference |

| S100A8 | 13.04 | < 0.001 | [6] |

| S100A9 | 11.28 | < 0.001 | [6] |

| CCL20 | 8.36 | < 0.001 | [6] |

| PI3 (elafin) | 15.40 | < 0.001 | [6] |

| Lipocalin 2 | 6.94 | < 0.001 | [6] |

| Human β-defensin 2 (DEFB4A) | 4.96 | < 0.001 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the analysis of the skin microbiome following topical treatments.

Skin Sample Collection

-

Objective: To collect microbial DNA from the skin surface for downstream analysis.

-

Procedure:

-

Define the sampling area (e.g., a 4 cm² area on the forearm).

-

Moisten a sterile cotton or flocked swab with a sterile collection buffer (e.g., saline with 0.1% Tween 20).

-

Firmly rub the swab over the defined skin area for 30-60 seconds, rotating the swab to ensure all surfaces are in contact with the skin.

-

Place the swab head into a sterile microcentrifuge tube containing a lysis buffer or transport medium.

-

Snap off the swab shaft and seal the tube.

-

Store samples at -80°C until DNA extraction.

-

DNA Extraction

-

Objective: To isolate microbial DNA from the collected skin swabs.

-

Procedure (Example using a commercial kit like the DNeasy PowerSoil Kit):

-

Thaw the sample tube on ice.

-

Vortex the tube vigorously to dislodge microbial cells from the swab.

-

Remove the swab and proceed with the manufacturer's protocol for DNA extraction from low biomass samples. This typically involves mechanical lysis (bead beating) followed by chemical lysis and purification of DNA using spin columns.

-

Elute the purified DNA in a sterile, nuclease-free buffer.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

-

16S rRNA Gene Sequencing

-

Objective: To amplify and sequence the 16S rRNA gene to determine the bacterial composition of the samples.

-

Procedure:

-

PCR Amplification:

-

Use universal primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region).

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Include negative controls (no template) to check for contamination.

-

-

Library Preparation:

-

Pool the triplicate PCR products for each sample.

-

Purify the PCR products to remove primers and dNTPs.

-

Attach sequencing adapters and barcodes to the amplicons.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Perform quality filtering of the raw sequencing reads.

-

Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

-

Analyze alpha and beta diversity to compare microbial communities between different treatment groups.

-

-

Shotgun Metagenomic Sequencing

-

Objective: To sequence the entire microbial genomic content to assess taxonomic composition and functional potential.

-

Procedure:

-

Library Preparation:

-

Fragment the extracted microbial DNA.

-

Ligate sequencing adapters to the DNA fragments.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Perform quality filtering of the raw sequencing reads.

-

Remove host DNA sequences by aligning to the human reference genome.

-

Perform taxonomic profiling by aligning microbial reads to a reference genome database.

-

Perform functional profiling by annotating genes against functional databases (e.g., KEGG, GO).

-

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the interaction of this compound's components with the skin microbiome.

References

- 1. The Microbiome in Atopic Dermatitis: Where Are We Now? [practicaldermatology.com]

- 2. Hand eczema and changes in the skin microbiome after 2 weeks of topical corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. The effects of topical antimicrobial-corticosteroid combination therapy in comparison to topical steroids alone on the skin microbiome of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Petrolatum: Barrier repair and antimicrobial responses underlying this "inert" moisturizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Topical Corticosteroids

This technical guide provides a comprehensive overview of the cellular mechanisms governing the absorption and metabolic fate of topically applied corticosteroids. It delves into the pharmacokinetics, signaling pathways, and experimental methodologies crucial for the research and development of dermatological therapies.

Cellular Uptake and Percutaneous Absorption

The therapeutic efficacy of topical corticosteroids is fundamentally dependent on their ability to penetrate the skin barrier and reach their target cells within the epidermis and dermis. This process, known as percutaneous absorption, is a complex phenomenon influenced by a multitude of factors related to the drug, the vehicle, and the patient's skin.

Mechanism of Cellular Entry

The primary mechanism by which corticosteroids traverse the stratum corneum and enter keratinocytes is passive diffusion.[1] Being lipophilic, these steroid molecules can move across the lipid-rich intercellular matrix of the stratum corneum. After crossing the cell membrane, corticosteroids interact with intracellular receptor proteins.[2] While passive diffusion is the long-held consensus, recent studies have suggested the existence of carrier-mediated uptake pathways for steroid hormones, which could represent a paradigm shift in endocrinology if confirmed in humans.[1][3][4]

The stratum corneum, the outermost layer of the epidermis, serves as the principal barrier to drug penetration and also functions as a reservoir.[5] This "reservoir effect" allows the steroid to be released into the deeper skin layers over time, even after the initial application has been removed.[6]

Factors Influencing Percutaneous Absorption

The rate and extent of a topical corticosteroid's absorption are not constant; they are influenced by a variety of intrinsic and extrinsic factors.[5][7] Systemic absorption can lead to side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, especially with high-potency steroids, prolonged use, or application over large surface areas.[8][9]

| Factor | Description of Effect on Absorption | Citations |

| Drug Properties | Potency & Structure: Higher potency and structural modifications like halogenation can increase absorption and resistance to metabolism. | [5][6][10] |

| Lipophilicity: More lipophilic steroids generally penetrate the epidermis at a faster rate. | [7][11] | |

| Concentration: Absorption is typically proportional to the concentration of the steroid applied, up to a certain point. | [5][12] | |

| Vehicle Formulation | The vehicle influences the drug's release and solubility. Ointments, being occlusive, generally enhance penetration more than creams or lotions. | [5][8][13] |

| Application Site | Absorption rates vary significantly across different body regions, being inversely correlated with the thickness of the stratum corneum. | [5][13] |

| Skin Condition | Diseased skin with an impaired barrier function, such as in atopic dermatitis or psoriasis, exhibits enhanced drug penetration.[5][14] Inflammation also increases absorption.[8] | [5][8][14] |

| Occlusion | The use of occlusive dressings (e.g., plastic wrap) dramatically increases absorption (by up to 10 times) by increasing skin hydration and temperature. | [5][8][15] |

| Patient Age | Infants and children have a higher body surface area-to-volume ratio and a less mature skin barrier, leading to greater systemic absorption and increased risk of toxicity. | [5][8][9] |

Regional Variation in Absorption

The anatomical location of application is a critical determinant of corticosteroid penetration due to differences in stratum corneum thickness.

| Anatomical Site | Relative Absorption Rate |

| Palm | 0.1% |

| Forearm | 1.0% |

| Armpit | 4.0% |

| Face | 7.0% |

| Eyelids & Genitals | 30.0% |

| Sole | 0.05% |

| (Data sourced from DermNet[13]) |

Intracellular Signaling Pathways

Once inside the cell, corticosteroids exert their anti-inflammatory, immunosuppressive, antiproliferative, and vasoconstrictive effects by modulating gene expression and interfering with cellular signaling cascades.[16][17]

Genomic Mechanism

The classical mechanism of action is genomic, involving the glucocorticoid receptor (GR), a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, bound to heat shock proteins (Hsp).[18][19][20]

-

Ligand Binding: The corticosteroid diffuses across the cell membrane and binds to its cognate GR in the cytoplasm.[2][19]

-

Receptor Activation: This binding induces a conformational change in the GR, causing it to dissociate from the chaperone proteins.[19][20]

-

Nuclear Translocation: The activated steroid-receptor complex then translocates into the nucleus.[18][19]

-

Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][19] This binding alters the transcription of messenger RNA (mRNA), either increasing (transactivation) or decreasing (transrepression) the synthesis of specific proteins.[2][21]

A key anti-inflammatory effect is the stimulated production of lipocortin (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]

Non-Genomic Mechanisms

Corticosteroids can also elicit rapid effects that are too fast to be explained by gene transcription.[18] These non-genomic actions are mediated by membrane-bound GRs or by the cytoplasmic GR interacting with various signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[18][20][22] These rapid effects contribute to the immediate anti-inflammatory response.

Metabolism of Topical Corticosteroids

Topical corticosteroids undergo metabolic transformation both within the skin (cutaneous metabolism) and systemically after absorption.

Cutaneous Metabolism

The skin is a metabolically active organ. A primary metabolic process for many topical corticosteroids is intraepidermal de-esterification.[6][10] The biotransformation in the skin can be strategically modulated to enhance drug potency. For instance, halogenation of the steroid molecule imparts resistance to de-esterification, prolonging the drug's active state.[6][10]

Additionally, enzymes like 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) are expressed in the epidermis and can convert inactive cortisone (B1669442) to active cortisol, thereby locally amplifying the glucocorticoid signal.[22][23] Conversely, 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) inactivates glucocorticoids.[22]

Systemic Metabolism and Elimination

Once absorbed into the systemic circulation, corticosteroids are primarily metabolized in the liver, often by cytochrome P450 enzymes such as CYP3A4.[5][8][24] The resulting metabolites are then excreted mainly by the kidneys, with some elimination occurring through the bile.[8]

Experimental Protocols and Methodologies

The study of percutaneous absorption and metabolism relies on standardized in vitro and in vivo models.

In Vitro Skin Absorption Study (Franz Diffusion Cell)

The Franz diffusion cell is a widely accepted in vitro model for assessing the dermal absorption of topical products, as outlined in OECD Test Guideline 428.[25][26]

Objective: To quantify the rate and extent of a corticosteroid's penetration through a skin sample.

Methodology:

-

Skin Preparation: Excised human or animal skin is dermatomed to a standardized thickness (e.g., 400 ± 50 μm) and mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.[26][27]

-

Apparatus Setup: The receptor chamber is filled with a receptor fluid (e.g., phosphate-buffered saline) maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred to ensure a uniform concentration.[25][27]

-

Dose Application: A finite dose of the corticosteroid formulation (e.g., 1-10 µL/cm²) is applied evenly to the skin surface in the donor chamber.[26]

-

Sample Collection: At predetermined time intervals over a 24-hour period, aliquots of the receptor fluid are collected and replaced with fresh fluid.[26][27]

-

Mass Balance: At the end of the experiment, the skin surface is washed to recover any unabsorbed compound. The skin itself is separated into the epidermis and dermis, and tape stripping may be used to analyze the stratum corneum. The amounts of the corticosteroid in the surface wash, skin layers, and receptor fluid are quantified.

-

Quantification: The concentration of the corticosteroid in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[28][29]

Vasoconstrictor Assay

This is a common bioassay used to determine the potency of topical corticosteroids.[10]

Objective: To rank the potency of a corticosteroid formulation based on its ability to cause skin blanching (vasoconstriction).

Methodology:

-

Application: Small amounts of different corticosteroid formulations are applied to designated sites on the forearm of human volunteers under occlusion.

-

Observation: After a set period, the occlusion is removed, and the application sites are cleaned.

-

Scoring: The degree of skin blanching (pallor) at each site is visually assessed and scored at various time points. The intensity and duration of the vasoconstriction correlate with the potency of the steroid.[10] Quantitative measurements can be made using a tristimulus color analyzer.[30]

Visualizations

Cellular Uptake and Passive Diffusion

Caption: Workflow of topical corticosteroid percutaneous absorption.

Genomic Signaling Pathway of Glucocorticoid Receptor

Caption: Genomic signaling pathway of topical corticosteroids.

Experimental Workflow for In Vitro Skin Absorption

Caption: Workflow for an in vitro skin absorption study.

References